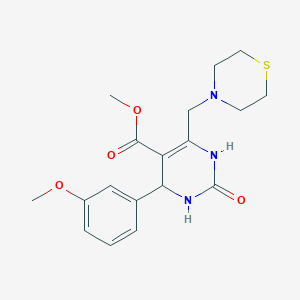![molecular formula C16H12ClNO4 B11468056 8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one](/img/structure/B11468056.png)
8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a dioxinoisoindol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one typically involves multiple steps. One common method starts with the reaction of dibenzo[b,e][1,4]dioxine-2,3-dicarbonitrile with sodium butoxide in butyl alcohol, followed by treatment with nitric acid to form 1H-benzo[5,6][1,4]dioxino[2,3-f]isoindole-1,3(2H)-dione . This intermediate is then condensed with quinaldine to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(Difluoroboryl)-3-(quinolin-2-ylmethylidene)-2,3-dihydro-1H-benzo[5,6][1,4]dioxino[2,3-f]isoindol-1-one: This compound is an unsymmetrical BODIPY analogue with strong fluorescence and high photosensitivity.
1,3,6,7-Tetrahydro-2H-[1,4]dioxino[2,3-f]benzimidazole-2-thione: Another compound with a similar dioxinoisoindol core, used in various chemical applications.
Uniqueness
8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one is unique due to its specific structural features, such as the chlorophenyl and hydroxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12ClNO4 |
|---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-6-hydroxy-3,7-dihydro-2H-[1,4]dioxino[2,3-f]isoindol-8-one |
InChI |
InChI=1S/C16H12ClNO4/c17-12-4-2-1-3-10(12)16(20)11-8-14-13(21-5-6-22-14)7-9(11)15(19)18-16/h1-4,7-8,20H,5-6H2,(H,18,19) |
InChI Key |
HKCFTVFYBGGEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)C(NC3=O)(C4=CC=CC=C4Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11467974.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11467982.png)
![N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide](/img/structure/B11467987.png)

![1-[4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11468004.png)
![Methyl 4,5-dimethoxy-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}benzoate](/img/structure/B11468005.png)
![6-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11468007.png)
![N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide](/img/structure/B11468026.png)
![8-(4-chlorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11468030.png)
![3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-3-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B11468031.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B11468034.png)
![9-Fluoro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11468039.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11468044.png)
![6-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B11468062.png)
